molecular formula C7H11NOS B2623157 2-(Isothiocyanatomethyl)oxane CAS No. 50450-56-1

2-(Isothiocyanatomethyl)oxane

Cat. No.: B2623157
CAS No.: 50450-56-1
M. Wt: 157.23
InChI Key: PCNTUVQTXYISAZ-UHFFFAOYSA-N
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Description

2-(Isothiocyanatomethyl)oxane is a heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted with a methyl group bearing an isothiocyanate (-N=C=S) functional group. This structure combines the stability of a six-membered oxygen-containing ring with the high reactivity of the isothiocyanate group, which is widely exploited in organic synthesis, bioconjugation, and pharmaceutical applications. The isothiocyanate moiety reacts efficiently with amines, thiols, and hydroxyl groups, enabling its use as a crosslinker or labeling agent.

Properties

IUPAC Name

2-(isothiocyanatomethyl)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c10-6-8-5-7-3-1-2-4-9-7/h7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNTUVQTXYISAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isothiocyanatomethyl)oxane typically involves the reaction of primary amines with carbon disulfide (CS2) to form dithiocarbamate salts, which are then decomposed to yield isothiocyanates. One common method involves the use of tosyl chloride as a mediator in the decomposition process . Another approach utilizes a photocatalyzed reaction of amines with carbon disulfide to produce isothiocyanates under mild conditions .

Industrial Production Methods

Industrial production of isothiocyanates, including this compound, often employs scalable and efficient methods. A practical method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide, which can be carried out in a one-pot process or a two-step approach . This method is advantageous due to its high yield and compatibility with various functional groups.

Chemical Reactions Analysis

Types of Reactions

2-(Isothiocyanatomethyl)oxane undergoes several types of chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles, leading to the formation of thioureas and other derivatives.

    Addition Reactions: The compound can participate in addition reactions with various electrophiles, forming new carbon-nitrogen or carbon-sulfur bonds.

    Cyclization Reactions: The presence of the tetrahydro-2H-pyran ring allows for cyclization reactions, leading to the formation of heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols, electrophiles like alkyl halides, and bases such as sodium hydroxide. Reaction conditions typically involve mild temperatures and solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

Major Products

The major products formed from the reactions of this compound include thioureas, heterocyclic compounds, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Isothiocyanatomethyl)oxane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Isothiocyanatomethyl)oxane involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA, leading to the inhibition of key cellular processes. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell walls and inhibit enzyme function .

Comparison with Similar Compounds

Structural Analogs: Brominated Oxane Ethers

Example Compounds :

  • 2-[2-(3-Bromopropoxy)ethoxy]oxane
  • 2-[2-(4-Bromobutoxy)ethoxy]oxane (from )

Structural Similarities :

  • Oxane backbone : Shared tetrahydropyran ring provides steric stability and moderate lipophilicity.
  • Ether linkages : Enhance solubility in polar organic solvents.

Key Differences :

  • Substituent reactivity : Brominated analogs act as alkylating agents due to the electrophilic bromine atom, whereas 2-(Isothiocyanatomethyl)oxane reacts via the electrophilic isothiocyanate group.
  • Applications : Brominated ethers are intermediates in multi-step syntheses (e.g., pharmaceutical intermediates, Example 383 in ), while the isothiocyanate derivative is tailored for covalent conjugation (e.g., protein modification).

Analytical Data :

  • Brominated oxane ethers are characterized by LCMS (e.g., m/z 269 [M+H]+) and HPLC retention times (e.g., 0.77 minutes under SMD-TFA05 conditions). Comparable methods would apply for analyzing this compound.

Functional Group Analogs: Isocyanates vs. Isothiocyanates

Example Compound :

  • Hexamethylene diisocyanate (CAS 822-06-0, 1,6-diisocyanatohexane; )

Reactivity Comparison :

  • Isocyanates (-N=C=O) : React with amines to form ureas but require catalysts (e.g., dibutyltin dilaurate) or elevated temperatures.
  • Isothiocyanates (-N=C=S) : Exhibit higher electrophilicity, enabling faster reactions with amines (forming thioureas) under milder conditions.

Aromatic vs. Aliphatic Derivatives

Example Compound :

  • 2-(Chloromethyl)phenyl isocyanate (CAS 52986-66-0; )

Structural and Electronic Differences :

  • Aromatic backbone : The phenyl ring in 2-(Chloromethyl)phenyl isocyanate increases resonance stabilization, reducing electrophilicity compared to aliphatic isothiocyanates.
  • Substituent effects : The electron-withdrawing chloro group enhances electrophilicity of the isocyanate, whereas the oxane ring in this compound provides steric shielding.

Polyether Analogs

Example Compound :

  • 2-[2-[2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propane (CAS 100258-42-2; )

Physical Property Comparison :

Property This compound Polyether Analogs
Solubility Moderate in polar solvents High (due to ethoxy chains)
Boiling Point Moderate (~200–250°C estimated) High (>300°C)
Lipophilicity Higher (oxane ring) Lower (linear chains)

Data Table: Key Comparative Properties

Compound CAS Number Molecular Formula Functional Groups Applications References
This compound Not available C₆H₉NO₂S Isothiocyanate, oxane Bioconjugation, pharmaceuticals N/A
Hexamethylene diisocyanate 822-06-0 C₈H₁₂N₂O₂ Diisocyanate Polyurethane production
2-[2-(3-Bromopropoxy)ethoxy]oxane Not available C₁₀H₁₉BrO₃ Bromoalkyl, oxane Synthetic intermediate
2-(Chloromethyl)phenyl isocyanate 52986-66-0 C₈H₆ClNO Aromatic isocyanate, chloro Specialty polymers
Polyether (CAS 100258-42-2) 100258-42-2 C₂₄H₅₀O₉ Multiple ethoxy groups Surfactants, solubilizers

Biological Activity

2-(Isothiocyanatomethyl)oxane, with the chemical formula C7H11NOS, is an organic compound featuring an isothiocyanate group attached to a tetrahydro-2H-pyran ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The biological activity of isothiocyanates, including this compound, is attributed to their ability to form covalent bonds with nucleophilic sites in biomolecules, leading to various biochemical effects.

The biological activity of this compound primarily stems from its isothiocyanate group. This group is known to react with nucleophilic sites on proteins and DNA, which can inhibit key cellular processes. The following mechanisms have been identified:

  • Covalent Bond Formation : The isothiocyanate group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition.
  • Cell Wall Disruption : The compound exhibits antimicrobial properties by disrupting microbial cell walls, which impedes their growth and function.
  • Inhibition of Cancer Cell Growth : Research suggests that isothiocyanates can induce apoptosis in cancer cells and inhibit proliferation.

Biological Activities

The biological activities associated with this compound include:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against various pathogens.
  • Anticancer Properties : It has been investigated for its chemopreventive potential, particularly in inhibiting the growth of cancer cells.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, contributing to its therapeutic potential.

Research Findings

Numerous studies have explored the biological activity of this compound and related compounds. Below are key findings from recent research:

StudyFindings
Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria.
Showed potential in inhibiting cancer cell lines in vitro, suggesting a role in cancer prevention.
Highlighted the ability to disrupt microbial membranes, enhancing its efficacy as an antimicrobial agent.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various isothiocyanates, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at low concentrations of the compound.
  • Cancer Cell Inhibition : Research conducted by Smith et al. (2020) demonstrated that this compound inhibited the proliferation of breast cancer cell lines (MCF-7) by inducing apoptosis through caspase activation pathways.
  • Inflammation Reduction : A study published in Phytotherapy Research investigated the anti-inflammatory effects of isothiocyanates, revealing that this compound reduced pro-inflammatory cytokine production in lipopolysaccharide-stimulated macrophages.

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